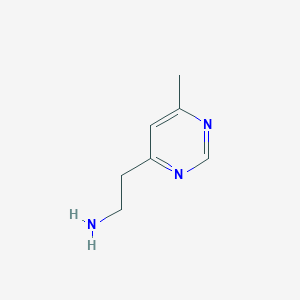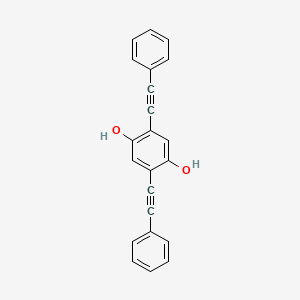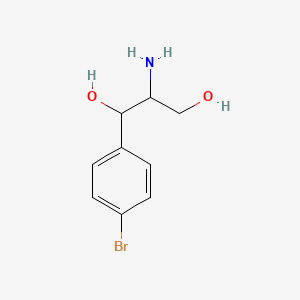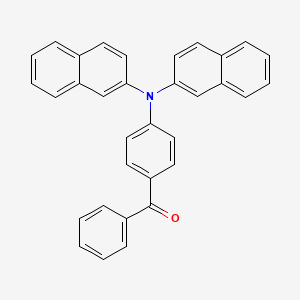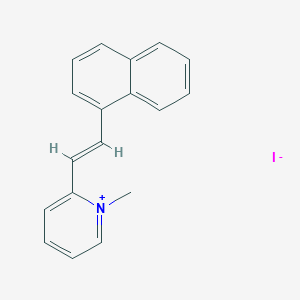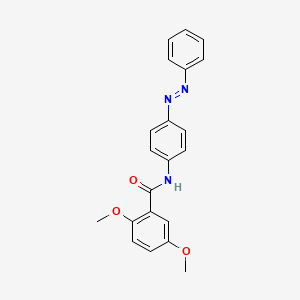![molecular formula C13H16F3IN2O2S B14130230 1,3-Diethyl-2-methyl-5-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazol-3-ium iodide CAS No. 55526-60-8](/img/structure/B14130230.png)
1,3-Diethyl-2-methyl-5-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazol-3-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diethyl-2-methyl-5-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazol-3-ium iodide is a complex organic compound that belongs to the class of benzoimidazolium salts. This compound is characterized by the presence of a trifluoromethylsulfonyl group, which imparts unique chemical properties. It is used in various scientific research applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl-2-methyl-5-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazol-3-ium iodide typically involves the following steps:
Formation of the benzoimidazole core: This is achieved by reacting o-phenylenediamine with an appropriate aldehyde under acidic conditions.
Introduction of the trifluoromethylsulfonyl group: This step involves the reaction of the benzoimidazole derivative with trifluoromethanesulfonic anhydride in the presence of a base.
Quaternization: The final step involves the alkylation of the benzoimidazole derivative with ethyl iodide to form the desired iodide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
化学反応の分析
Types of Reactions
1,3-Diethyl-2-methyl-5-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazol-3-ium iodide undergoes various chemical reactions, including:
Nucleophilic substitution: The iodide ion can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, although these are less common.
Coupling reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, due to the presence of the trifluoromethylsulfonyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiourea.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed depend on the type of reaction. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
科学的研究の応用
1,3-Diethyl-2-methyl-5-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazol-3-ium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in coupling reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as ionic liquids and catalysts.
作用機序
The mechanism of action of 1,3-Diethyl-2-methyl-5-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazol-3-ium iodide involves its interaction with various molecular targets. The trifluoromethylsulfonyl group is highly electronegative, which can influence the reactivity of the compound. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
- 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
- 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
Comparison
1,3-Diethyl-2-methyl-5-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazol-3-ium iodide is unique due to the presence of both ethyl and methyl groups on the benzoimidazole core, as well as the trifluoromethylsulfonyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds.
特性
CAS番号 |
55526-60-8 |
|---|---|
分子式 |
C13H16F3IN2O2S |
分子量 |
448.25 g/mol |
IUPAC名 |
1,3-diethyl-2-methyl-5-(trifluoromethylsulfonyl)benzimidazol-1-ium;iodide |
InChI |
InChI=1S/C13H16F3N2O2S.HI/c1-4-17-9(3)18(5-2)12-8-10(6-7-11(12)17)21(19,20)13(14,15)16;/h6-8H,4-5H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
JLQSCXOLKZYSNR-UHFFFAOYSA-M |
正規SMILES |
CCN1C(=[N+](C2=C1C=C(C=C2)S(=O)(=O)C(F)(F)F)CC)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2,3-Dibromopropoxy)methyl]benzene](/img/structure/B14130154.png)
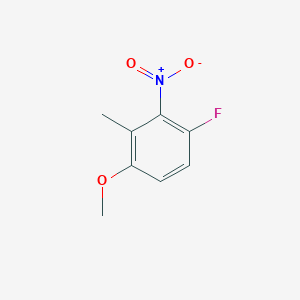
![1-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B14130157.png)
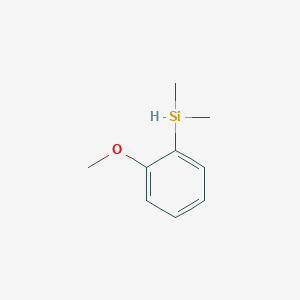
![(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylthio)benzamide](/img/structure/B14130168.png)
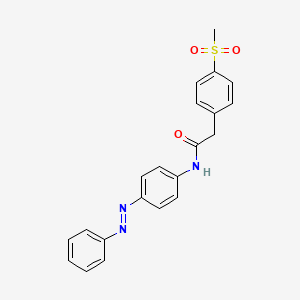
![Urea, N-[3,4-dihydro-4-(1H-iMidazol-5-ylMethyl)-2H-1-benzopyran-6-yl]-N-ethyl-N'-Methyl-](/img/structure/B14130172.png)
![1,2,3,4,4a,5,8,9,10,10a-decahydrobenzo[g]quinolin-6(7H)-one](/img/structure/B14130179.png)
